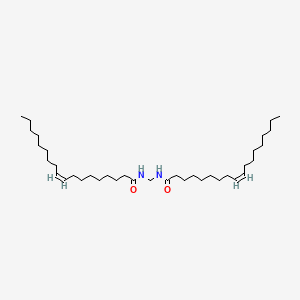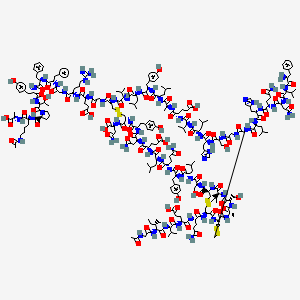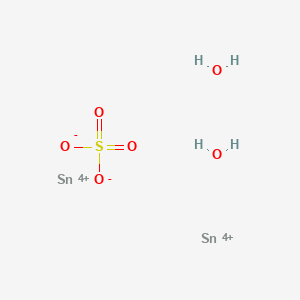
Dysprosium158
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dysprosium is a chemical element with the symbol Dy and atomic number 66 . It is a rare-earth element in the lanthanide series with a metallic silver luster . The name is derived from the Greek ‘dysprositos’, meaning hard to get .
Synthesis Analysis
Dysprosium oxide nanoparticles can be prepared using the combustion method . This method involves the exothermic reaction between an oxidizer such as metal nitrates and organic fuel, like urea . The innovative aspect of this method is the preparation of dysprosium oxide nanoparticles without applying calcination temperature .Molecular Structure Analysis
Dysprosium has an electron configuration of [Xe] 4f10 6s2 . It exists in several different structural forms, called allotropes, each having different physical properties . Dysprosium-based linear helicate clusters have been assembled using a versatile pyridazine-based Schiff-base ligand .Chemical Reactions Analysis
Dysprosium reacts with acids, air, and halogens . For instance, it dissolves readily in dilute sulphuric acid, forming Dy (III) ions and hydrogen gas . It tarnishes slowly in air and burns readily, forming dysprosium (III) oxide, Dy2O3 . Dysprosium reacts with all the halogens, forming the corresponding dysprosium (III) halides .Physical And Chemical Properties Analysis
Dysprosium is a bright, silvery metallic element . It has a melting point of 1412°C, a boiling point of 2567°C, and a density of 8.55 g/cm³ . It is a solid at 20°C . Dysprosium is a relatively hard metal and is silvery white in its pure form .Safety and Hazards
Orientations Futures
As the demand for dysprosium grows, driven by its critical role in high-strength magnets, wind turbines, and electric vehicles, understanding these aspects becomes increasingly important . Some potential future directions include developing efficient recycling processes for dysprosium from end-of-life products and manufacturing waste .
Propriétés
Numéro CAS |
14913-25-8 |
|---|---|
Nom du produit |
Dysprosium158 |
Formule moléculaire |
C10H10Cl2O2S2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B1172511.png)

